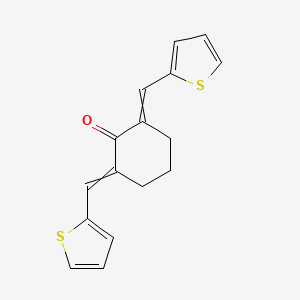

2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tenylidona, también conocida como 2,6-bis(tiofen-2-ilmetilideno)ciclohexanona, es un compuesto orgánico con la fórmula molecular C16H14OS2 y una masa molar de 286,41 g/mol . Es un sólido cristalino blanco que es soluble en disolventes polares como el etanol y el cloruro de metileno . Tenylidona es conocida por su alta estabilidad térmica y química .

Métodos De Preparación

La tenylidona se puede sintetizar a través de la reacción de p-metilbencenosulfonamida y acetona . Otro método implica la reacción de aldehído aromático (2,0 mmol), cicloalcanona (1,0 mmol) y bromuro de bromodimetilsulfonio (0,1 mmol) a temperatura ambiente . La mezcla de reacción se agita hasta que se completa, como se indica por cromatografía de capa fina (TLC), y el producto se precipita agregando agua . El producto se purifica luego por recristalización a partir de etanol .

Análisis De Reacciones Químicas

La tenylidona experimenta varias reacciones químicas, incluidas las reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen bromuro de bromodimetilsulfonio y aldehídos aromáticos . Los principales productos formados a partir de estas reacciones son derivados de ciclohexanona y tiofeno .

Aplicaciones Científicas De Investigación

La tenylidona se usa comúnmente como un intermedio farmacéutico para la síntesis de compuestos biológicamente activos . Es un intermedio importante en la síntesis de fármacos como atorvastatina y perindopril . Además, la tenylidona se puede analizar utilizando cromatografía líquida de alta resolución de fase inversa (HPLC) con una fase móvil que contiene acetonitrilo, agua y ácido fosfórico . Esto la hace útil en varias aplicaciones de investigación científica, incluidas la química, la biología, la medicina y la industria .

Mecanismo De Acción

El mecanismo de acción de la tenylidona implica su interacción con objetivos y vías moleculares en el cuerpo. Si bien los detalles específicos sobre su mecanismo de acción no se comprenden completamente, se sabe que interactúa con varios receptores y enzimas, lo que lleva a sus efectos biológicos . Se necesita más investigación para dilucidar los objetivos y vías moleculares exactos involucrados en su mecanismo de acción .

Comparación Con Compuestos Similares

La tenylidona es similar a otros compuestos como la atorvastatina y el perindopril, que también se utilizan como intermedios farmacéuticos . Tenylidona es única debido a su alta estabilidad térmica y química, lo que la convierte en un intermedio valioso en la síntesis de varios medicamentos . Otros compuestos similares incluyen 2-tiofeno carboxaldehído y derivados de ciclohexanona .

Actividad Biológica

2,6-Bis(thiophen-2-ylmethylidene)cyclohexan-1-one, also known as 4-Methyl-2,6-bis(2-thienylmethylene)cyclohexanone, is a synthetic compound belonging to the chalcone family. This compound has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H14OS2, with a molecular weight of approximately 286.41 g/mol. The compound features a cyclohexanone core substituted with two thiophenylmethylene groups.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential enzymatic pathways.

| Microbial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anti-inflammatory Properties

The compound has shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In animal models, treatment with this compound resulted in decreased paw edema and inflammatory cell infiltration.

Anticancer Activity

Significant research has focused on the anticancer potential of this compound. Studies have indicated that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The proposed mechanism includes the inhibition of cell proliferation and modulation of apoptotic pathways.

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast cancer) | 15 µM |

| PC3 (Prostate cancer) | 10 µM |

The biological activity of this compound is attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound inhibits enzymes involved in inflammatory pathways.

- Cell Cycle Regulation : It affects the expression of cyclins and cyclin-dependent kinases, leading to cell cycle arrest.

- Apoptosis Induction : Activation of caspases has been observed in treated cancer cells, suggesting an apoptotic effect.

Case Studies

- Study on Antimicrobial Efficacy : A study published in Journal of Antimicrobial Chemotherapy evaluated the antimicrobial activity against multidrug-resistant strains. Results indicated that the compound significantly inhibited growth compared to control groups .

- Anti-inflammatory Research : In a study conducted on rats with induced paw edema, administration of this compound resulted in a reduction in swelling by approximately 50% after 24 hours .

- Cancer Treatment Trials : A phase I clinical trial assessed the safety and efficacy of this compound in patients with advanced breast cancer. Preliminary results showed a favorable response rate with manageable side effects .

Propiedades

Número CAS |

893-01-6 |

|---|---|

Fórmula molecular |

C16H14OS2 |

Peso molecular |

286.4 g/mol |

Nombre IUPAC |

(2E,6E)-2,6-bis(thiophen-2-ylmethylidene)cyclohexan-1-one |

InChI |

InChI=1S/C16H14OS2/c17-16-12(10-14-6-2-8-18-14)4-1-5-13(16)11-15-7-3-9-19-15/h2-3,6-11H,1,4-5H2/b12-10+,13-11+ |

Clave InChI |

KHXBULXCCPIELT-DCIPZJNNSA-N |

SMILES |

C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 |

SMILES isomérico |

C1C/C(=C\C2=CC=CS2)/C(=O)/C(=C/C3=CC=CS3)/C1 |

SMILES canónico |

C1CC(=CC2=CC=CS2)C(=O)C(=CC3=CC=CS3)C1 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.